molecular formula C10H13N5 B1665524 9-Cyclopentyladenine CAS No. 715-91-3

9-Cyclopentyladenine

Cat. No.: B1665524
CAS No.: 715-91-3
M. Wt: 203.24 g/mol
InChI Key: KTJWHJNBTXITCB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclopentyladenine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of adenine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 9-Cyclopentyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Adenylyl Cyclase:
9-Cyclopentyladenine is primarily recognized for its role as an inhibitor of adenylyl cyclase. By reducing cAMP levels, it alters various cellular functions. Studies have demonstrated that this compound can effectively inhibit both soluble and transmembrane adenylyl cyclase isoforms, making it a valuable tool in pharmacological research aimed at understanding cAMP-related signaling pathways .

2. Impact on Neurotransmitter Release:
Research indicates that this compound can facilitate the release of noradrenaline through activation of adenosine A2A receptors in vascular tissues. This effect is mediated via the AC-cAMP-PKA signaling pathway, highlighting its potential in studies related to neurotransmitter dynamics and cardiovascular function .

3. Gastrointestinal Motility Studies:
In gastrointestinal research, this compound has been used to investigate the effects of relaxin on smooth muscle cells. It has been shown to reduce the mechanical activity influenced by relaxin, thereby contributing to a better understanding of intestinal motility mechanisms and potential therapeutic strategies for motor disorders .

Neuroscience Research

1. Circadian Rhythm Studies:
Recent studies have explored the role of this compound in circadian rhythm regulation. It has been noted that this compound can alter the period of primary cultures of mouse embryonic fibroblasts and slice cultures from the suprachiasmatic nucleus, suggesting its potential influence on biological clocks .

2. Neuroprotective Mechanisms:
The compound's ability to modulate cAMP levels also positions it as a candidate for investigating neuroprotective mechanisms. Its inhibition of adenylyl cyclase may play a role in protecting neurons from damage associated with neurotoxicity and chronic pain responses .

Data Summary

The following table summarizes key findings related to the applications of this compound across various studies:

Application Area Findings Source
PharmacologyInhibits adenylyl cyclase, reducing cAMP levels; affects neurotransmitter release
Gastrointestinal ResearchReduces mechanical activity influenced by relaxin in smooth muscle cells
NeuroscienceAlters circadian rhythms; potential neuroprotective effects

Case Studies

Case Study 1: Gastrointestinal Smooth Muscle Dynamics
In a study examining the effects of relaxin on ileal smooth muscle cells, this compound was utilized to assess its role in modulating muscle contractility. The findings revealed that the presence of this compound significantly reduced the relaxin-induced changes in muscle activity, indicating its effectiveness as an adenylyl cyclase inhibitor .

Case Study 2: Neurotransmitter Release Enhancement
A study focused on vascular tissues demonstrated that this compound could enhance noradrenaline release through A2A receptor activation. This was evidenced by experiments showing that blocking adenylyl cyclase with this compound prevented the increase in tritium overflow caused by forskolin, underscoring its critical role in neurotransmitter dynamics .

Mechanism of Action

The mechanism of action of 9-cyclopentyladenine involves its inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cAMP. By inhibiting this enzyme, this compound reduces the levels of cAMP within cells, thereby modulating various cellular processes. The compound targets the P-site domain of adenylyl cyclase, leading to non-competitive inhibition .

Comparison with Similar Compounds

Uniqueness: What sets 9-cyclopentyladenine apart from these similar compounds is its specific inhibition of adenylyl cyclase through the P-site domain. This unique mechanism of action makes it a valuable tool for studying the cAMP signaling pathway and its role in various biological processes .

Biological Activity

9-Cyclopentyladenine (9-CPA) is a derivative of adenine that has garnered attention for its biological activity, particularly in the context of adenosine receptor modulation and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 9-CPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

9-CPA is characterized by the presence of a cyclopentyl group at the 9-position of the adenine structure. This modification influences its interaction with adenosine receptors and other biological targets.

Structure

  • Chemical Formula : C11_{11}H14_{14}N5_5
  • Molecular Weight : 218.26 g/mol

Adenosine Receptor Modulation

9-CPA primarily acts as an antagonist at the adenosine A2A_2A receptor. Its binding affinity and functional activity have been extensively studied.

Affinity and Inhibition

  • IC50_{50} values for 9-CPA have been reported in various studies:
    • A2A_2A Receptor : IC50_{50} = 0.465 μM .
    • CK1δ Inhibitory Activity : IC50_{50} = 5.20 μM, demonstrating significant inhibitory effects on CK1δ enzyme activity .

9-CPA's antagonistic effects on adenosine receptors are linked to its ability to inhibit cyclic AMP (cAMP) production, which is crucial for various cellular signaling pathways. The compound has been shown to prevent the enhancement of neurotransmitter release in vascular tissues by blocking A2A_2A receptor-mediated pathways .

Comparative Studies

In comparative studies, 9-CPA was found to exhibit partial inhibition at higher concentrations (up to 500 μM), indicating a dose-dependent relationship in its activity against soluble adenylyl cyclase (sAC) . This highlights its role not just as a receptor antagonist but also as a modulator of enzymatic activity related to cAMP synthesis.

Study 1: Pharmacological Characterization

A study investigated the pharmacological effects of 9-CPA on noradrenaline release in rat tail artery tissues. The results confirmed that 9-CPA effectively inhibited the A2A_2A receptor-mediated facilitation of neurotransmitter release, reinforcing its role as an antagonist in vascular tissues .

Study 2: Inhibitory Profiles

Another research effort assessed the inhibitory profiles of various adenine derivatives, including 9-CPA. The findings indicated that while 9-CPA had notable inhibitory effects on CK1δ, other derivatives showed varying degrees of efficacy, suggesting that structural modifications significantly influence biological activity .

Study 3: Cyclase Activity

Research on adenylyl cyclase activity demonstrated that while 9-CPA did not inhibit sAC at concentrations up to 500 μM, it effectively blocked the action of forskolin-induced cAMP production in cells overexpressing sAC . This underscores the compound's potential utility in modulating cAMP-related signaling pathways.

Data Summary

Compound Target IC50_{50} (μM)Activity Type
This compoundA2A_2A Receptor0.465Antagonist
This compoundCK1δ5.20Inhibitor

Properties

IUPAC Name

9-cyclopentylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWHJNBTXITCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221720
Record name 9-cyclopentyl-9H-Adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-91-3
Record name 9-Cyclopentyladenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=715-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 9-Cyclopentyladenine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Cyclopentyladenine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19486
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Record name 9-cyclopentyl-9H-Adenine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Cyclopentyladenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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